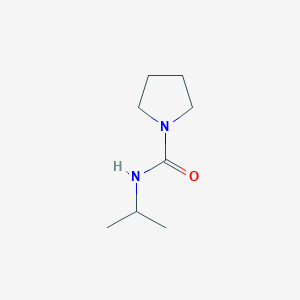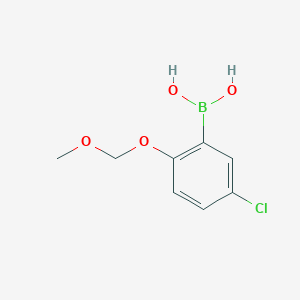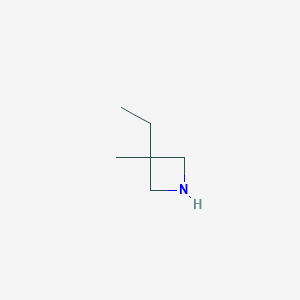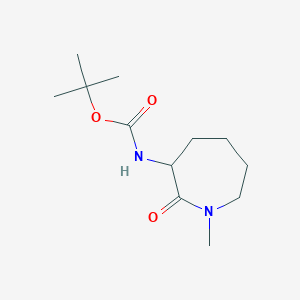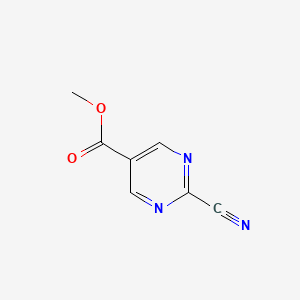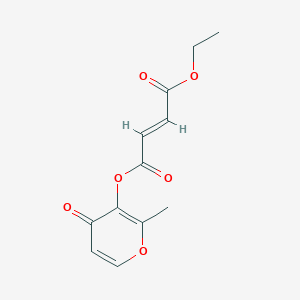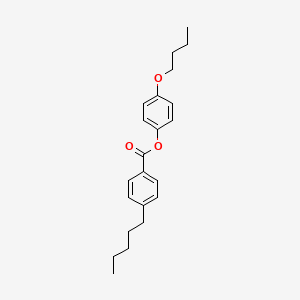
4-Butoxyphenyl 4-Pentylbenzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
- Synthesis and Phase Behavior: 4-Butoxyphenyl 4-Pentylbenzoate and its derivatives have been extensively researched in the context of liquid crystals. Studies include the synthesis of long-chain 4-(4-alkylphenylazo)phenols and their 4-pentylbenzoate esters, exhibiting enantiotropic nematic phases (Johnson, Ringstrand, & Kaszyński, 2009). Similarly, research on liquid-crystalline benzoic acid derivatives like 4-pentylbenzoic acid has contributed to understanding their phase behavior and molecular orientation (Kato, Jin, Kaneuchi, & Uryu, 1993).
Material Synthesis and Properties
- Polymer Research: Investigations into polymers have been conducted, such as the synthesis of novel diamines and polyimides from 4-butoxyphenol and 4-hydroxybenzoic acid, exploring their properties like solubility and transition temperatures (Li, Gang, Ren, Xiang, Yang, Liu, Yi, & Gu, 2006). The study of side-chain liquid-crystalline polyoxetanes containing 4-(alkanyloxy)phenyl 4-pentylbenzoate side groups further contributes to this field, analyzing their mesomorphic properties (Hsu & Lu, 1999).
Chemical Synthesis and Characterization
- Novel Compound Synthesis: Research efforts include the synthesis of new compounds like 4-[(4'-Butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA) and the characterization of intermediates in the synthesis process. The properties of resulting products, like aggregation structures and pretilt angles, are also studied (Li, Gang, Ren, Xiang, Yang, Liu, Yi, & Gu, 2006).
Applications in Electrochromic Cells
- Electrochromic Polymers: Research in the development of electrochromic cells has utilized polymers containing 4-butyltriphenylamine units, demonstrating potential applications in new textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).
Mesophase and Phase Transition Research
- Phase Behavior Analysis: Studies on binary phase diagrams of liquid crystals involving this compound derivatives have been performed to understand their mesophase behavior and phase transitions. This includes dielectric measurements to confirm phase transition temperatures and the effects on molecular interactions (Bamezai, Soni, Vakhovskaya, & Kresse, 2009).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Butoxyphenyl 4-Pentylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the formation of a transient enzyme-substrate complex. This interaction is crucial for the compound’s role in biochemical assays and research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the expression of genes involved in lipid metabolism, leading to alterations in lipid synthesis and degradation. Additionally, it can impact cell signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds. This inhibition can result in changes in gene expression, particularly those genes involved in metabolic processes. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time . Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity after extended exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in biochemical research. At higher doses, it can exhibit toxic or adverse effects, including alterations in liver and kidney function. Threshold effects have also been observed, with certain dosages leading to significant changes in metabolic activity and gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is primarily metabolized by esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of butoxyphenol and pentylbenzoic acid. These metabolites can further participate in other metabolic processes, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its importance in studying metabolic processes and enzyme activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and its role in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. Understanding its subcellular localization is essential for elucidating its molecular mechanisms and effects on cellular function.
Eigenschaften
IUPAC Name |
(4-butoxyphenyl) 4-pentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-3-5-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYVZMFIRFBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659942 | |
| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51128-24-6 | |
| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


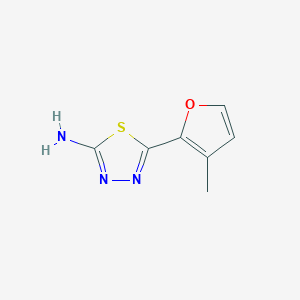
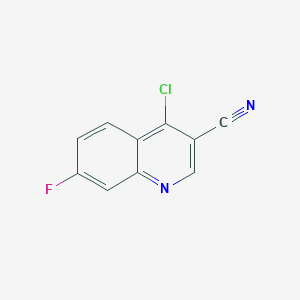
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)
